2-[hydroxy-(4-nitrophenyl)methyl]cyclohexan-1-one
CAS No.: 71444-29-6
Cat. No.: VC4124399
Molecular Formula: C13H15NO4
Molecular Weight: 249.26 g/mol
* For research use only. Not for human or veterinary use.
![2-[hydroxy-(4-nitrophenyl)methyl]cyclohexan-1-one - 71444-29-6](/images/structure/VC4124399.png)
Specification
CAS No. | 71444-29-6 |
---|---|
Molecular Formula | C13H15NO4 |
Molecular Weight | 249.26 g/mol |
IUPAC Name | 2-[hydroxy-(4-nitrophenyl)methyl]cyclohexan-1-one |
Standard InChI | InChI=1S/C13H15NO4/c15-12-4-2-1-3-11(12)13(16)9-5-7-10(8-6-9)14(17)18/h5-8,11,13,16H,1-4H2 |
Standard InChI Key | LWDGESCTOIIBJJ-UHFFFAOYSA-N |
SMILES | C1CCC(=O)C(C1)C(C2=CC=C(C=C2)[N+](=O)[O-])O |
Canonical SMILES | C1CCC(=O)C(C1)C(C2=CC=C(C=C2)[N+](=O)[O-])O |
Introduction
Structural and Molecular Properties
Chemical Identity and Stereochemistry
The IUPAC name 2-[hydroxy-(4-nitrophenyl)methyl]cyclohexan-1-one reflects its bicyclic structure, where the cyclohexanone ring is substituted at the 2-position with a hydroxyphenylmethyl group bearing a nitro substituent. The molecular formula is C₁₃H₁₅NO₄, corresponding to a molecular weight of 249.26 g/mol. The compound exists as two diastereomers due to stereogenic centers at the cyclohexanone C2 and benzylic hydroxyl positions.
Table 1: Key Molecular Properties
Property | Value |
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Molecular Formula | C₁₃H₁₅NO₄ |
Molecular Weight | 249.26 g/mol |
CAS Registry Numbers | 71444-29-6, 71444-30-9 |
SMILES | C1CCC(=O)C(C1)C(C2=CC=C(C=C2)N+[O-])O |
InChI Key | LWDGESCTOIIBJJ-UHFFFAOYSA-N |
The nitro group at the para position of the phenyl ring induces significant electronic effects, polarizing the aromatic system and enhancing the compound’s reactivity in subsequent transformations .
Synthesis and Reaction Optimization
Aldol Condensation Methodology
The synthesis of 2-[hydroxy-(4-nitrophenyl)methyl]cyclohexan-1-one typically employs an aldol reaction between cyclohexanone and 4-nitrobenzaldehyde. A representative protocol involves:
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Dissolving cyclohexanone in methyl tert-butyl ether (MTBE).
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Adding 4-nitrobenzaldehyde and a chiral organocatalyst (e.g., pyrrolidine derivatives).
Table 2: Standard Reaction Conditions
Parameter | Value |
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Solvent | MTBE |
Catalyst | Pyrrolidine (2.0 equiv.) |
Temperature | 25°C |
Reaction Time | 72 hours |
Yield | 35–61% |
The reaction proceeds via an enamine mechanism, where the organocatalyst facilitates the formation of a chiral enolate intermediate. This intermediate attacks the electrophilic carbonyl carbon of 4-nitrobenzaldehyde, yielding the β-hydroxy ketone product with high enantiomeric excess (>99.5% ee) .
Stereochemical Control
The stereochemical outcome is critically dependent on the catalyst’s configuration and reaction conditions. For example, using (S)-proline as a catalyst favors the formation of the (2R,1'R) diastereomer, while (R)-proline produces the (2S,1'S) enantiomer. Nuclear magnetic resonance (NMR) analysis confirms stereochemistry through distinct splitting patterns in the hydroxyl and methine proton regions .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
¹H NMR (300 MHz, CDCl₃) exhibits characteristic signals:
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δ 4.95–4.97 ppm (d, 1H): Methine proton adjacent to the hydroxyl group.
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δ 7.53–7.55 ppm (m, 2H) and δ 8.22–8.24 ppm (m, 2H): Aromatic protons of the nitrophenyl group.
¹³C NMR (75 MHz, CDCl₃) key signals:
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δ 208.6 ppm: Cyclohexanone carbonyl carbon.
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δ 148.0 ppm: Nitro-substituted aromatic carbon.
High-Resolution Mass Spectrometry (HRMS)
HRMS analysis confirms the molecular ion [M+H]⁺ at m/z 275.0829 (calculated 275.0833), validating the molecular formula .
Functional Applications
Fluorescence Sensing
The compound’s nitro and hydroxyl groups enable selective binding to metal ions. For instance, it exhibits a 12-fold fluorescence enhancement upon binding Cd²⁺ ions due to chelation-induced rigidification of the molecular structure .
Polymer Stabilization
Incorporating this compound into polypropylene matrices improves thermal stability by 40°C, as measured by thermogravimetric analysis (TGA). The nitro group acts as a radical scavenger, mitigating oxidative degradation during processing .
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